molecular formula C23H14N2O5 B2914706 N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide CAS No. 851411-82-0

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2914706
CAS No.: 851411-82-0
M. Wt: 398.374
InChI Key: WDYDTQFOZRZTKN-UHFFFAOYSA-N
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Description

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromeno[4,3-b]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromene ring fused with a pyridine ring, which contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide can be achieved through various synthetic routes. One efficient method involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.

Chemical Reactions Analysis

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

In medicinal chemistry, it has shown promising antibacterial and antifungal activities . It has been tested against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as gram-negative bacteria like Escherichia coli and Salmonella typhimurium. Additionally, it has demonstrated antifungal activity against Aspergillus niger and Candida albicans. These properties make it a potential candidate for the development of new antimicrobial agents.

Comparison with Similar Compounds

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones These compounds also exhibit significant biological activities, including antibacterial and antifungal properties the presence of different substituents on the chromene and pyridine rings can lead to variations in their biological activities and mechanisms of action

Properties

IUPAC Name

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O5/c1-12-10-18(24-20-14-7-3-5-9-17(14)30-23(28)19(12)20)25-21(26)15-11-13-6-2-4-8-16(13)29-22(15)27/h2-11H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYDTQFOZRZTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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